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Compound of Interest

Compound Name: (E)-N-Methylcinnamylamine-d3

Cat. No.: B12420114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(E)-N-Methylcinnamylamine-d3 is the deuterated isotopologue of (E)-N-

Methylcinnamylamine. Stable isotope-labeled compounds are crucial tools in quantitative

analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), where they serve

as ideal internal standards. The incorporation of deuterium atoms results in a mass shift that

allows for differentiation between the analyte and the standard, while maintaining nearly

identical physicochemical properties. This guide provides a comprehensive overview of (E)-N-
Methylcinnamylamine-d3, including its chemical properties, a detailed synthesis protocol,

predicted analytical data, and its application as an internal standard in quantitative bioanalysis.

Chemical Properties and Data
(E)-N-Methylcinnamylamine-d3 is a synthetic compound where three hydrogen atoms on the

N-methyl group are replaced with deuterium. This isotopic labeling is key to its utility in

analytical chemistry.
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Property
(E)-N-
Methylcinnamylamine-d3

(E)-N-
Methylcinnamylamine

Synonyms
(2E)-N-(Methyl-d3)-3-phenyl-2-

propen-1-amine

(E)-N-Methyl-3-phenyl-2-

propen-1-amine, trans-N-

Methylcinnamylamine

CAS Number 1795142-11-8 116939-14-1

Molecular Formula C₁₀H₁₀D₃N C₁₀H₁₃N

Molecular Weight ~150.25 g/mol 147.22 g/mol

Exact Mass 150.1237 amu 147.1048 amu

Appearance
Expected to be a colorless to

pale yellow oil
Not specified

Solubility

Expected to be soluble in

organic solvents like methanol,

ethanol, and DMSO

Not specified

Synthesis of (E)-N-Methylcinnamylamine-d3
The synthesis of (E)-N-Methylcinnamylamine-d3 can be achieved through a one-pot

reductive amination reaction. This method involves the reaction of (E)-cinnamaldehyde with

methyl-d3-amine hydrochloride in the presence of a reducing agent.

Experimental Protocol: Reductive Amination
Materials:

(E)-Cinnamaldehyde

Methyl-d3-amine hydrochloride

Sodium triacetoxyborohydride (STAB)

Dichloromethane (DCM), anhydrous

Methanol (MeOH), anhydrous
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Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Argon or Nitrogen gas

Procedure:

To a round-bottom flask under an inert atmosphere (argon or nitrogen), add (E)-

cinnamaldehyde (1.0 eq) and anhydrous dichloromethane (DCM).

Add methyl-d3-amine hydrochloride (1.2 eq) to the solution.

Stir the mixture at room temperature for 30 minutes.

Cool the reaction mixture to 0 °C using an ice bath.

Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes,

ensuring the temperature remains below 5 °C.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium

bicarbonate solution.

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude

product.

Purify the crude product by flash column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (E)-N-
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Methylcinnamylamine-d3.

Synthesis Workflow Diagram

(E)-Cinnamaldehyde

Reductive Amination

Methyl-d3-amine HCl

Sodium Triacetoxyborohydride (STAB)

DCM, 0°C to RT

Quenching (aq. NaHCO3) Extraction (DCM) Purification (Column Chromatography) (E)-N-Methylcinnamylamine-d3

Click to download full resolution via product page

Caption: Synthesis of (E)-N-Methylcinnamylamine-d3 via reductive amination.

Analytical Characterization
The identity and purity of (E)-N-Methylcinnamylamine-d3 would be confirmed using standard

analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS).

Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts for (E)-N-Methylcinnamylamine-
d3. The absence of a proton signal for the N-methyl group and the presence of a characteristic

1:1:1 triplet in the ¹³C NMR for the deuterated methyl carbon are key indicators of successful

synthesis.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.20-7.40 m 5H Ar-H

6.55 d, J ≈ 16 Hz 1H =CH-Ar

6.25 dt, J ≈ 16, 6 Hz 1H -CH=

3.40 d, J ≈ 6 Hz 2H -CH₂-N

| 1.50 | s (broad) | 1H | NH |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

137.0 Ar-C (quaternary)

132.0 =CH-Ar

128.8 Ar-CH

127.5 Ar-CH

126.5 Ar-CH

128.0 -CH=

55.0 -CH₂-N

| 35.5 (t, J ≈ 20 Hz) | N-CD₃ |

Predicted Mass Spectrometry Fragmentation
Mass spectrometry is a definitive technique to confirm the incorporation of deuterium. The

molecular ion peak will be shifted by +3 m/z units compared to the unlabeled compound.
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m/z Ion
(E)-N-
Methylcinnamylami
ne-d3

(E)-N-
Methylcinnamylami
ne

150/151 [M+H]⁺ Expected -

147/148 [M+H]⁺ - Expected

117 [C₉H₉]⁺ Expected Expected

91 [C₇H₇]⁺ Expected Expected

47 [CH₂=N⁺H(CD₃)] Expected -

44 [CH₂=N⁺H(CH₃)] - Expected

Application as an Internal Standard in LC-MS/MS
(E)-N-Methylcinnamylamine-d3 is an ideal internal standard for the accurate quantification of

(E)-N-Methylcinnamylamine in complex matrices such as plasma or tissue homogenates. Its

near-identical chromatographic behavior and ionization efficiency to the unlabeled analyte allow

for correction of matrix effects and variations in sample preparation and instrument response.

Experimental Protocol: Quantitative Analysis
Sample Preparation:

Spike a known amount of (E)-N-Methylcinnamylamine-d3 (internal standard) into the

biological matrix sample.

Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile).

Vortex and centrifuge the sample to pellet the precipitated proteins.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:
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LC Column: A C18 reverse-phase column is suitable.

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

MS Detection: Electrospray ionization (ESI) in positive ion mode.

MRM Transitions:

(E)-N-Methylcinnamylamine: e.g., m/z 148 → 117

(E)-N-Methylcinnamylamine-d3: e.g., m/z 151 → 117

Quantification: The concentration of the analyte is determined by calculating the peak area ratio

of the analyte to the internal standard and comparing it to a calibration curve prepared in the

same matrix.

Analytical Workflow Diagram
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Caption: Workflow for quantitative analysis using a deuterated internal standard.
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Potential Biological Significance and Signaling
Pathways
While specific biological activities of (E)-N-Methylcinnamylamine are not extensively

documented, cinnamylamine and its derivatives are known to possess a range of

pharmacological properties. These compounds are structurally related to other biogenic amines

and may interact with various receptors and enzymes. For instance, derivatives of

cinnamamides have been shown to interact with cannabinoid receptors and transient receptor

potential (TRP) channels, which are involved in pain sensation and inflammation.

Hypothetical Signaling Pathway Involvement
Given the structural similarities to other bioactive amines, (E)-N-Methylcinnamylamine could

potentially modulate signaling pathways involved in neurotransmission or inflammation. For

example, it might interact with G-protein coupled receptors (GPCRs), leading to downstream

effects on second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP₃).
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(E)-N-Methylcinnamylamine
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Caption: A potential GPCR signaling pathway modulated by (E)-N-Methylcinnamylamine.
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Conclusion
(E)-N-Methylcinnamylamine-d3 is a valuable tool for researchers in analytical and

pharmaceutical sciences. Its primary application as an internal standard in LC-MS-based

quantification ensures the accuracy and reliability of analytical data. This technical guide

provides the fundamental knowledge required for its synthesis, characterization, and

application, empowering scientists to utilize this stable isotope-labeled compound in their

research endeavors.

To cite this document: BenchChem. [An In-depth Technical Guide to (E)-N-
Methylcinnamylamine-d3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12420114#what-is-e-n-methylcinnamylamine-d3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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